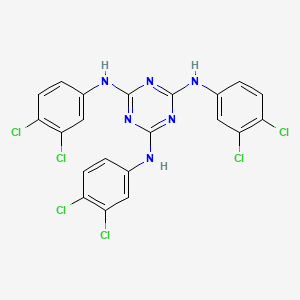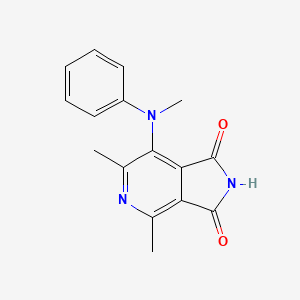![molecular formula C16H17N3O B11038976 4-(Azepan-1-yl)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B11038976.png)
4-(Azepan-1-yl)[1]benzofuro[3,2-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Azepanyl)1benzofuro[3,2-d]pyrimidine is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidines. This compound is characterized by the presence of an azepane ring attached to the benzofuro[3,2-d]pyrimidine core. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Azepanyl)1benzofuro[3,2-d]pyrimidine typically involves the annulation reaction of aurone-derived α,β-unsaturated imines and activated terminal alkynes. This reaction is mediated by triethylamine and results in the formation of 1,4-dihydrobenzofuro[3,2-b]pyridines in high yields . The reaction conditions are optimized to ensure high efficiency and selectivity.
Industrial Production Methods
While specific industrial production methods for 4-(1-Azepanyl)1benzofuro[3,2-d]pyrimidine are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance production efficiency and yield.
化学反応の分析
Types of Reactions
4-(1-Azepanyl)1benzofuro[3,2-d]pyrimidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of substituted derivatives with varying functional groups.
科学的研究の応用
4-(アゼパン-1-イル)1ベンゾフロ[3,2-d]ピリミジンは、以下を含むいくつかの科学研究における応用があります。
- 化学 : より複雑な分子の合成のためのビルディングブロックとして使用されます。
- 生物学 : 抗がん作用を含む潜在的な生物活性について調査されています 。
- 医学 : さまざまな生物学的標的に結合する能力により、潜在的な治療薬として研究されています 。
- 産業 : 有機発光ダイオード(OLED)など、特定の電子特性を持つ材料の開発に使用されます 。
作用機序
4-(アゼパン-1-イル)1ベンゾフロ[3,2-d]ピリミジンの作用機序は、特定の分子標的と経路との相互作用を伴います。 例えば、PARP-1の活性を阻害することにより、DNAの一本鎖切断の修復を阻害し、DNAの二本鎖切断を悪化させる可能性があります 。 これは、ミトコンドリアのアポトーシス経路を通じて、がん細胞のアポトーシスを促進することにつながります 。
類似化合物との比較
類似化合物:
- ベンゾフラン[3,2-D]ピリミジン-4(1H)-ケトン誘導体 : これらの化合物はチオセミカルバゾンアナログを含み、PARP-1阻害剤として研究されています 。
- ベンゾ[4,5]フロ[3,2-d]ピリミジン : 青色リン光性有機発光ダイオードのホストとして使用されます 。
独自性: 4-(アゼパン-1-イル)1ベンゾフロ[3,2-d]ピリミジンは、その特異的な構造的特徴とアゼパン環の存在により、他の類似化合物と比較して、異なる生物活性と化学反応性を示す可能性があります。
特性
分子式 |
C16H17N3O |
|---|---|
分子量 |
267.33 g/mol |
IUPAC名 |
4-(azepan-1-yl)-[1]benzofuro[3,2-d]pyrimidine |
InChI |
InChI=1S/C16H17N3O/c1-2-6-10-19(9-5-1)16-15-14(17-11-18-16)12-7-3-4-8-13(12)20-15/h3-4,7-8,11H,1-2,5-6,9-10H2 |
InChIキー |
QIVZFNUNLVAQLO-UHFFFAOYSA-N |
正規SMILES |
C1CCCN(CC1)C2=NC=NC3=C2OC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Methoxy-4,4-dimethyl-1-(phenylimino)-6-[(4-phenylpiperazino)methyl]-4H-pyrrolo[3,2,1-IJ]quinolin-2-one](/img/structure/B11038909.png)
![Methyl 4-methylpyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11038913.png)
![8-fluoro-1-hydroxy-4,4,6-trimethyl-1-(2-oxocyclohexyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11038917.png)
methylidene]urea](/img/structure/B11038923.png)
![N-[2-(benzylamino)-2-oxoethyl]-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B11038929.png)
![4-Amino-1-(4-chlorophenyl)-7-(2-methylphenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11038936.png)
![4-{(2Z)-2-[1-(5,6-dicyano-2-methyl-1-benzofuran-3-yl)ethylidene]hydrazinyl}benzoic acid](/img/structure/B11038942.png)
![methyl 3-(4-chlorophenyl)-3-(6-{[(4-fluorophenyl)sulfanyl]methyl}-3-hydroxy-4-oxo-4H-pyran-2-yl)propanoate](/img/structure/B11038954.png)
![tetraethyl 5',5',8'-trimethyl-6'-[(2E)-3-phenylprop-2-enoyl]-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11038958.png)

![(2E)-1-(4-methoxyphenyl)-3-[(3,4,5-trimethoxyphenyl)amino]prop-2-en-1-one](/img/structure/B11038972.png)
![N-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl}-2,2,2-trifluoroacetamide](/img/structure/B11038973.png)
![2-[(8-Methoxy-4-methylquinazolin-2-yl)amino]quinazolin-4-ol](/img/structure/B11038974.png)

